2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C10H5F5O2, is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the use of fluorinated aromatic compounds as starting materials. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a fluorinated alkene under specific conditions to form the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, often through hydrogen bonding and hydrophobic interactions . This results in the modulation of biological pathways and processes, which can be harnessed for therapeutic or industrial applications .
Comparison with Similar Compounds
2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid can be compared with other fluorinated aromatic compounds, such as:
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the additional fluorine atoms on the aromatic ring.
2-Fluoro-3-(trifluoromethyl)aniline: Contains a trifluoromethyl group and a fluorine atom but differs in the functional groups attached to the aromatic ring.
The uniqueness of this compound lies in its combination of multiple fluorine atoms and the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(Z)-2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O2/c11-7-2-1-5(4-8(12)9(16)17)3-6(7)10(13,14)15/h1-4H,(H,16,17)/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMSHLIGIFXYJZ-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C(=O)O)F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C(=O)O)\F)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.